5-Methoxy-2-methyl-1H-indole-3-carbaldehyde
Overview
Description
5-Methoxy-2-methyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C11H11NO2 . It is a derivative of indole and has been shown to be an effective inhibitor of the chlorinating activity of myeloperoxidase (MPO) .
Molecular Structure Analysis
The molecular weight of 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde is 189.21 g/mol . The SMILES string representation of its structure isCOc1ccc2[nH]c(C=O)c(C)c2c1
. Chemical Reactions Analysis
Indole-3-carbaldehyde, a compound similar to 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde, has reactivity typical of aromatic aldehydes. It can easily be oxidized to indole-3-carboxylic acid and can condense with nitromethane in a Henry reaction to give 3-nitrovinyl indole .Physical And Chemical Properties Analysis
5-Methoxy-2-methyl-1H-indole-3-carbaldehyde is a solid substance with a melting point of 181°C .Scientific Research Applications
Antiviral Activity
Indole derivatives, including 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde , have been studied for their potential antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The indole scaffold’s ability to bind with high affinity to multiple receptors makes it a valuable candidate for developing new antiviral agents.
Anti-inflammatory Activity
The indole structure is also associated with anti-inflammatory effects. Researchers have synthesized various indole derivatives to screen for pharmacological activities, including anti-inflammatory properties . This application is significant in the development of treatments for conditions characterized by inflammation.
Anticancer Activity
Indole derivatives are increasingly being explored for their role in cancer treatment. They have been applied as biologically active compounds for targeting cancer cells, showing promise in the treatment of various types of cancer . The indole core can be a part of synthetic drug molecules that target specific pathways involved in cancer cell proliferation.
Antimicrobial Activity
The antimicrobial potential of indole derivatives is another area of interest. These compounds have been tested against a broad spectrum of microbial pathogens, providing a basis for new antimicrobial drugs . The structural diversity of indole-based compounds allows for the targeting of different microbial mechanisms.
Antitubercular Activity
Indole derivatives have shown activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Derivatives derived from indole have been investigated for their in vitro antitubercular activity, offering a pathway for novel therapeutic agents against this infectious disease .
Synthetic Applications
5-Methoxy-2-methyl-1H-indole-3-carbaldehyde: is employed in various synthetic applications, such as the preparation of indolylquinoxalines through condensation reactions and alkylindoles via Ir-catalyzed reductive alkylation . It also serves as a reactant in arylation reactions using a palladium acetate catalyst, highlighting its versatility in organic synthesis.
Mechanism of Action
Target of Action
5-Methoxy-2-methyl-1H-indole-3-carbaldehyde, as an indole derivative, has been shown to be an effective inhibitor of the chlorinating activity of myeloperoxidase (MPO) . MPO is a peroxidase enzyme most abundantly present in neutrophil granulocytes and is involved in the body’s response to oxidative stress .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological activities . This compound may interact with its target, MPO, leading to inhibition of its chlorinating activity .
Biochemical Pathways
Given its inhibitory effect on mpo, it may impact pathways related to oxidative stress and inflammation .
Result of Action
Its inhibitory effect on mpo suggests it may have anti-inflammatory effects .
Safety and Hazards
properties
IUPAC Name |
5-methoxy-2-methyl-1H-indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-10(6-13)9-5-8(14-2)3-4-11(9)12-7/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXXXECBTWLZSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390177 | |
Record name | 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-methyl-1H-indole-3-carbaldehyde | |
CAS RN |
6260-86-2 | |
Record name | 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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